(1-Naphthylmethyl)triphenylphosphonium chloride
Overview
Description
“(1-Naphthylmethyl)triphenylphosphonium Chloride” is a chemical compound with a molecular formula of C29H24ClP . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of “(1-Naphthylmethyl)triphenylphosphonium Chloride” is 438.93 .
Physical And Chemical Properties Analysis
“(1-Naphthylmethyl)triphenylphosphonium Chloride” is a solid at 20 degrees Celsius . It should be stored under inert gas . The compound is hygroscopic, meaning it readily absorbs moisture from the air .
Scientific Research Applications
Corrosion Inhibition
(Goyal et al., 2020) explored the use of (1-Naphthylmethyl)triphenylphosphonium Chloride (1-NpMe-TPC) as a corrosion inhibitor for mild steel. They found that it acted as a mixed corrosion inhibitor and its adsorption at metal surfaces was confirmed by various techniques, demonstrating a high efficiency of up to 99.72% at certain concentrations.
Photochemistry
Research into the photochemistry of (1-Naphthylmethyl)triphenylphosphonium chloride has been conducted to understand its photodecomposition and related mechanisms. (Alonso et al., 1987) investigated its photodecomposition using irradiation techniques, contributing to a deeper understanding of phosphonium salt photochemistry.
Photolysis Studies
Photolysis studies of phosphonium salts, including (1-Naphthylmethyl)triphenylphosphonium chloride, have been performed to observe the outcomes of their exposure to light. (Peranovich et al., 1990) noted that such studies help clarify the reactions and products formed under photolytic conditions.
Synthesis Applications
The compound has been utilized in the synthesis of various chemical structures. For instance, (Hekmatshoar et al., 2002) employed it in the synthesis of benzo[f]chromen-3-one and benzo[h]chromen-2-one derivatives, showcasing its versatility in organic synthesis.
Mitochondrial Imaging
In a more biological application, (Lee et al., 2014) developed a mitochondria-targetable pH-sensitive probe that included a triphenylphosphonium group for mitochondrial targeting. This highlights its potential in cell biology and medical imaging.
Laser Flash Photolysis
Laser flash photolysis studies, as conducted by (Alonso et al., 1992), have examined the photolysis of phenyl(naphthyl)methyl triphenylphosphonium chlorides, providing insights into the transient behavior of these compoundsunder photolytic conditions. The study focused on characterizing intermediates formed during photolysis and investigating the impact of different solvents on these processes.
Molecular Interaction Studies
For understanding molecular interactions and surface behavior, the compound has been investigated in various contexts. The study by (Goyal et al., 2020) not only looked at corrosion inhibition but also detailed the interfacial adsorption behavior of (1-Naphthylmethyl)triphenylphosphonium chloride on metal-electrolyte interfaces, using electrochemical, surface characterization, and computational approaches.
Electrochemical Applications
In the field of electrochemistry, (Khaled, 2004) explored the inhibiting action of (chloromethyl) triphenyl phosphonium chloride on iron corrosion in acidic media. The findings demonstrate its potential as a corrosion inhibitor in industrial applications.
Synthetic Chemistry
The versatility of (1-Naphthylmethyl)triphenylphosphonium chloride in synthetic chemistry is further illustrated by its use in the synthesis of various complex molecules. For example, (Yavari et al., 2003) employed it in the preparation of dialkyl 4-ethoxy-1-(1-naphthyl)-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates.
Safety And Hazards
“(1-Naphthylmethyl)triphenylphosphonium Chloride” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
properties
IUPAC Name |
naphthalen-1-ylmethyl(triphenyl)phosphanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSMPXSEXYEJV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945961 | |
Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Naphthylmethyl)triphenylphosphonium chloride | |
CAS RN |
23277-00-1 | |
Record name | Phosphonium, (1-naphthalenylmethyl)triphenyl-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23277-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Naphthylmethyl)triphenylphosphonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-naphthylmethyl)triphenylphosphonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.393 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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